6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-21-14-6-4-12(5-7-14)13-9-18-17-15(10-19-20(17)11-13)16-3-2-8-22-16/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLKRZROMMQKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=CS4)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587537 | |
| Record name | 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-13-3 | |
| Record name | 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The process proceeds via initial Schiff base formation between the aldehyde and amine groups, followed by cyclization to form the pyrimidine ring. A study by Zhang et al. demonstrated that heating at 130°C for 8–12 hours yields the target compound with 70–85% efficiency. The methoxyphenyl group at position 6 and thiophene at position 3 are introduced through careful selection of starting materials.
Solvent and Catalyst Optimization
- Solvents : Diglyme outperforms ethylene glycol in yield (82% vs. 68%) due to better thermal stability.
- Catalysts : Cuprous bromide (CuBr) and potassium tert-butoxide (t-BuOK) synergistically accelerate cyclization, reducing reaction time from 12 to 6 hours.
One-Pot Synthesis Using Calcium Carbide
A novel approach utilizing calcium carbide (CaC₂) as a solid acetylene source enables solvent-free synthesis. This method, developed by Fan et al., involves:
Advantages
- Eliminates hazardous solvents (e.g., DMF)
- Achieves 88% yield with >95% purity after column chromatography
- Scalable to multigram quantities without yield degradation
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol adapted from Wahbi et al. involves:
| Parameter | Value |
|---|---|
| Reactants | 3-Amino-4-(4-methoxyphenyl)pyrazole, thiophene-2-carbaldehyde |
| Solvent | Ethanol |
| Temperature | 150°C |
| Irradiation Time | 20 minutes |
| Yield | 91% |
This method minimizes side products like 7-chloro derivatives , which commonly form under prolonged heating.
Post-Synthetic Modifications
Chlorination at Position 7
Treatment with phosphorus oxychloride (POCl₃) introduces a chloro group at position 7, creating a versatile intermediate for further functionalization:
$$
\text{this compound} \xrightarrow{\text{POCl}_3, 80^\circ\text{C}} \text{7-Chloro derivative (93\% yield)}
$$
Methoxylation
Reaction with sodium methoxide (NaOMe) in methanol replaces the chloro group with methoxy, enabling structure-activity relationship studies.
Analytical Characterization
Critical spectroscopic data for validation:
¹H NMR (CDCl₃, 400 MHz)
- δ 8.71 (d, J = 7.4 Hz, 1H, pyrimidine-H)
- δ 7.94–7.97 (m, 2H, thiophene-H)
- δ 6.61 (s, 1H, pyrazole-H)
- δ 3.89 (s, 3H, OCH₃)
HRMS (ESI⁺)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional Cyclocondensation | 82 | 12 | 90 | Moderate |
| Calcium Carbide | 88 | 9 | 95 | High |
| Microwave | 91 | 0.33 | 98 | Low |
Microwave synthesis offers the highest efficiency but requires specialized equipment. The calcium carbide method balances yield, scalability, and environmental impact.
Challenges and Optimization Strategies
Byproduct Formation
Purification
Silica gel chromatography with petroleum ether:ethyl acetate (5:1) effectively separates the target compound from unreacted starting materials.
Industrial Applications and Patent Landscape
The compound’s role as a VEGFR2 kinase inhibitor has driven pharmaceutical interest. Patent US 216661-57-3 covers its use in oncology therapeutics, with optimized synthetic routes achieving >99% purity for clinical trials.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.
Scientific Research Applications
Biological Activities
Research indicates that pyrazolo[1,5-a]pyrimidines, including 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine, exhibit various biological activities:
- Antitumor Effects : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced tumor growth and proliferation .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may interact with receptors involved in pain and inflammation pathways, potentially leading to new therapeutic strategies for inflammatory disorders .
- Analgesic Activity : The presence of the methoxyphenyl and thiophene groups may enhance the pharmacological profile of the compound compared to simpler analogs .
Case Studies and Research Findings
Several studies have documented the application of pyrazolo[1,5-a]pyrimidines in drug development:
- Inhibition of CDKs : Research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives effectively inhibit CDKs, leading to reduced cell proliferation in cancer models .
- Anti-inflammatory Mechanisms : Investigations into the binding affinity of this compound with inflammatory receptors have demonstrated its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism by which 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities modulated by substituent variations. Below is a comparative analysis of structurally related analogs:
Table 1. Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
The trifluoromethyl group in compound 11g improves metabolic stability, a feature absent in the target compound but relevant for drug design .
Synthetic Efficiency: Microwave-assisted methods (e.g., Suzuki–Miyaura coupling) achieve higher yields (87–88%) compared to traditional cyclization routes (e.g., 5-aminopyrazole-based syntheses in ) .
Physicochemical Properties :
- The 4-methoxyphenyl group consistently enhances lipophilicity across analogs, which may improve blood-brain barrier penetration but could reduce aqueous solubility .
Biological Activity
6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, while also examining its mechanisms of action and potential applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core with a 4-methoxyphenyl group and a thiophen-2-yl group. Its molecular formula is with a CAS number of 893613-13-3. The unique arrangement of functional groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In vitro evaluations revealed that this compound exhibits significant antibacterial activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- The compound was effective in inhibiting biofilm formation, which is crucial for treating chronic infections .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various assays:
- It demonstrated significant inhibition of COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib .
- In vivo studies showed that the compound effectively reduced paw edema in carrageenan-induced models, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer properties of pyrazolo[1,5-a]pyrimidines have garnered attention due to their ability to modulate key cellular pathways:
- The compound has shown promise in inhibiting cancer cell proliferation in various cancer lines.
- Mechanistically, it may act by targeting specific kinases involved in tumor growth and survival .
The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or inflammatory processes.
- Receptor Modulation : It can bind to receptors involved in pain and inflammation, leading to reduced symptoms.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected models compared to untreated controls.
- Inflammation Reduction : In a clinical setting, patients treated with formulations containing this compound reported reduced inflammatory markers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodology : A common approach involves condensation of 5-aminopyrazole derivatives with β-diketones or enaminones. For example, 5-aminopyrazole reacts with sodium nitromalonaldehyde under reflux in ethanol, followed by reduction (e.g., hydrogenation) to form the pyrazolo[1,5-a]pyrimidine core . Solvent choice (e.g., DMF or pyridine) and catalysts (e.g., K₂CO₃) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol or dioxane) is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?
- Methodology :
- 1H NMR : Look for characteristic signals: methoxy group (~δ 3.8 ppm), thiophene protons (δ 6.8–7.5 ppm), and pyrimidine ring protons (δ 8.2–9.0 ppm). Coupling patterns distinguish substituent positions .
- 13C NMR : The pyrimidine carbons appear at δ 150–160 ppm, while the thiophene and methoxyphenyl carbons range from δ 110–130 ppm .
- IR : Confirm carbonyl absence (no ~1700 cm⁻¹) and presence of C-N stretches (~1600 cm⁻¹) .
- HRMS : Calculate exact mass (C₁₉H₁₄N₃O₂S: ~364.08 g/mol) to validate molecular formula .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts (e.g., thiophene derivatives). Waste must be segregated (halogenated/organic) and processed by certified facilities . For air-sensitive steps (e.g., reductions), employ Schlenk lines or gloveboxes .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace thiophene with furan) to isolate contributing groups. Compare IC₅₀ values across kinase inhibition assays .
- Dose-Response Curves : Validate activity thresholds in cell-based vs. enzyme assays to identify off-target effects .
- Meta-Analysis : Cross-reference crystallographic data (e.g., bond angles from monoclinic P2₁/c systems) with computational docking results to explain potency variations .
Q. How can computational methods predict the binding affinity of this compound to kinase targets like KDR or benzodiazepine receptors?
- Methodology :
- Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 1Y6A for KDR). Parameterize force fields (AMBER/CHARMM) to account for thiophene π-π interactions and methoxy group hydrophobicity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR Models : Train datasets on pyrazolo[1,5-a]pyrimidine derivatives to correlate substituent electronegativity with IC₅₀ .
Q. What experimental designs are robust for evaluating in vivo pharmacokinetics and toxicity?
- Methodology :
- ADME Profiling : Conduct hepatic microsome assays (human/rat) to measure metabolic stability. Use Caco-2 cells for permeability (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .
- Toxicology : Acute toxicity in zebrafish embryos (LC₅₀) and genotoxicity (Ames test) . For chronic effects, 28-day rodent studies with histopathology and serum biomarkers (ALT, creatinine) .
Key Notes
- Synthesis : Prioritize regioselective methods to avoid isomers (e.g., control reaction temperature to favor 6-substitution) .
- Characterization : Single-crystal X-ray diffraction remains the gold standard for unambiguous structural confirmation .
- Biological Evaluation : Pair in vitro assays with proteomics (e.g., phosphoproteomics) to map signaling pathway disruptions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
